Cafestol acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

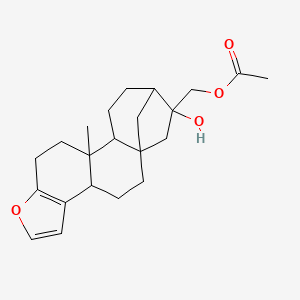

Cafestol acetate is a natural diterpene compound derived from coffee beans. It is an esterified form of cafestol, which is known for its various biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, anti-carcinogenic, and hepatoprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cafestol acetate can be synthesized through the esterification of cafestol with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of cafestol from coffee beans, followed by its esterification. The extraction process includes solvent extraction and purification steps to isolate cafestol. The esterification is then performed on a larger scale using similar reaction conditions as in the laboratory synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Cafestol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted cafestol derivatives.

Applications De Recherche Scientifique

Cafestol acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and other organic reactions.

Biology: Investigated for its anti-inflammatory and anti-carcinogenic properties.

Medicine: Potential therapeutic agent for conditions such as cancer and liver diseases.

Industry: Utilized in the development of functional foods and nutraceuticals

Mécanisme D'action

Cafestol acetate exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Anti-carcinogenic: Induces apoptosis in cancer cells by modulating apoptotic proteins and pathways.

Hepatoprotective: Enhances the levels of glutathione and other antioxidants to protect liver cells from oxidative stress

Comparaison Avec Des Composés Similaires

Kahweol: Another diterpene found in coffee beans with similar biological activities but differs in the presence of a conjugated double bond on the furan ring.

Cafestol: The non-esterified form of cafestol acetate, sharing similar pharmacological properties

Uniqueness: this compound is unique due to its esterified form, which may influence its bioavailability and pharmacokinetics compared to non-esterified cafestol. This modification can potentially enhance its therapeutic efficacy and stability .

Activité Biologique

Cafestol acetate is a natural compound found in coffee, specifically in the oil extracted from coffee beans. It belongs to a class of compounds known as diterpenes, which have been studied for their potential health benefits and biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, effects on cell proliferation, and mechanisms of action.

Overview of this compound

This compound is one of the two major coffee diterpenes, alongside kahweol. Both compounds are known to exhibit various bioactive properties, including anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects. Their mechanisms of action involve modulation of several signaling pathways that are crucial in cancer progression and metastasis.

Research has demonstrated that this compound can inhibit cancer cell proliferation and migration through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that eliminates damaged or unwanted cells. In studies involving renal cancer cell lines (ACHN and Caki-1), treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL .

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : EMT is a process that allows epithelial cells to acquire migratory and invasive properties. This compound has been reported to inhibit EMT-related proteins, thereby reducing the migratory capabilities of cancer cells .

-

Modulation of Signaling Pathways : this compound affects key signaling pathways involved in cancer progression:

- Akt and ERK Pathways : These pathways are often activated in cancer cells to promote growth and survival. Studies indicate that this compound inhibits the phosphorylation of Akt and ERK, leading to reduced cell proliferation .

- STAT3 Pathway : The inhibition of STAT3 activation by this compound further contributes to its anti-cancer effects by downregulating various growth factors and cytokines involved in tumor growth .

Case Studies

Several studies have investigated the effects of this compound on different types of cancer:

- Prostate Cancer : A study conducted by Japanese researchers found that both cafestol and kahweol significantly inhibited the growth of prostate cancer cells in vitro and in vivo. Mice treated with a combination of these compounds exhibited slower tumor growth compared to control groups .

- Renal Cancer : Research focusing on renal cancer cell lines demonstrated that this compound combined with kahweol led to significant reductions in cell proliferation and migration, further supporting its potential as an anti-cancer agent .

Summary Table: Biological Activities of this compound

Propriétés

Numéro CAS |

81760-48-7 |

|---|---|

Formule moléculaire |

C22H30O4 |

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3/t15-,17-,19+,20-,21+,22+/m1/s1 |

Clé InChI |

PTGGVIKFNQSFBY-WPOGFBIBSA-N |

SMILES |

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |

SMILES isomérique |

CC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |

SMILES canonique |

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |

Synonymes |

cafestol acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.